
2-(1H-Benzimidazol-2-yloxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-2-yloxy)ethanol, also known as BIE, is a chemical compound that has been the subject of significant scientific research in recent years. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. In We will also discuss the current scientific research applications of BIE and list potential future directions for research in this field.
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yloxy)ethanol is not yet fully understood. However, it is believed that the compound acts by inhibiting specific enzymes involved in various cellular processes. For example, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition may be responsible for the anti-tumor effects of 2-(1H-Benzimidazol-2-yloxy)ethanol.
Biochemical and Physiological Effects:
In addition to its anti-tumor and antioxidant effects, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have other biochemical and physiological effects. For example, 2-(1H-Benzimidazol-2-yloxy)ethanol has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Additionally, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The use of 2-(1H-Benzimidazol-2-yloxy)ethanol in lab experiments has several advantages. For example, the compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have low toxicity, making it a safer alternative to other compounds with similar effects. However, there are also some limitations to using 2-(1H-Benzimidazol-2-yloxy)ethanol in lab experiments. For example, the mechanism of action of the compound is not yet fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research in the field of 2-(1H-Benzimidazol-2-yloxy)ethanol. One area of research could focus on further understanding the mechanism of action of the compound. This could involve identifying the specific enzymes that are inhibited by 2-(1H-Benzimidazol-2-yloxy)ethanol and determining how this inhibition affects cellular processes. Another area of research could focus on developing new derivatives of 2-(1H-Benzimidazol-2-yloxy)ethanol that have improved anti-tumor or antioxidant properties. Finally, research could also focus on testing the efficacy of 2-(1H-Benzimidazol-2-yloxy)ethanol in animal models of various diseases, which could provide valuable information on the compound's potential for use in human medicine.
Conclusion:
In conclusion, 2-(1H-Benzimidazol-2-yloxy)ethanol is a promising compound that has been the subject of significant scientific research in recent years. The compound has a range of biochemical and physiological effects, including anti-tumor, antioxidant, anti-inflammatory, and neuroprotective properties. While there are some limitations to using 2-(1H-Benzimidazol-2-yloxy)ethanol in lab experiments, the compound has several advantages, including its ease of synthesis and low toxicity. There are also several potential future directions for research in this field, which could lead to new insights into the mechanism of action of 2-(1H-Benzimidazol-2-yloxy)ethanol and its potential for use in human medicine.
Synthesis Methods
The synthesis of 2-(1H-Benzimidazol-2-yloxy)ethanol involves the reaction of 2-aminoethanol with 2-carboxybenzimidazole in the presence of a suitable catalyst. This reaction results in the formation of 2-(1H-Benzimidazol-2-yloxy)ethanol as a white solid with a melting point of 114-116°C. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(1H-Benzimidazol-2-yloxy)ethanol has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for use in chemotherapy. Additionally, 2-(1H-Benzimidazol-2-yloxy)ethanol has been found to have antioxidant properties, which could be useful in the treatment of various diseases related to oxidative stress.
properties
CAS RN |
124942-04-7 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yloxy)ethanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) |
InChI Key |
MWQCNDKZIMEIMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)OCCO |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)OCCO |
Other CAS RN |
124942-04-7 |
synonyms |
Ethanol, 2-(1H-benzimidazol-2-yloxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)

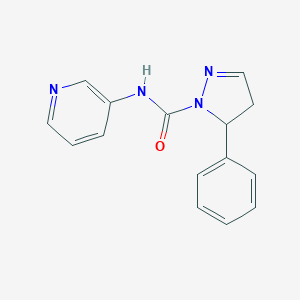
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
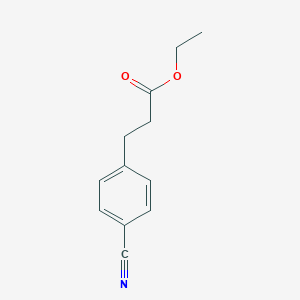


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazide](/img/structure/B58497.png)
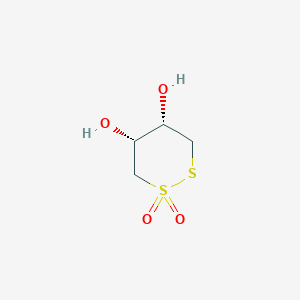
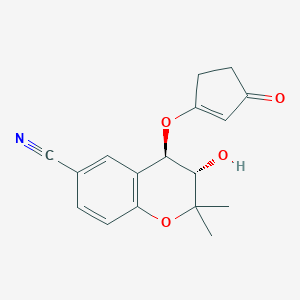
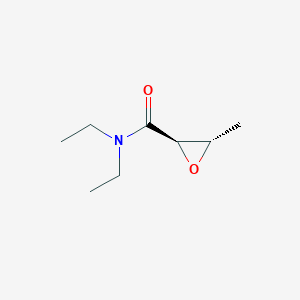
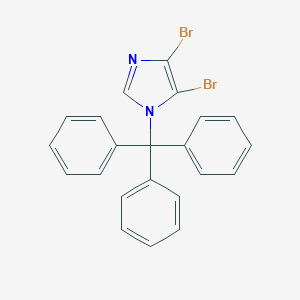
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)